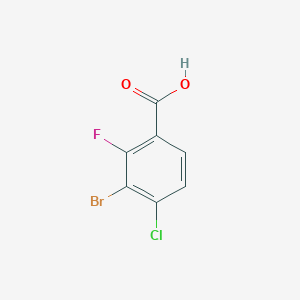

3-溴-4-氯-2-氟苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Bromo-4-chloro-2-fluorobenzoic acid” is a chemical compound with the CAS number 1677706-23-8 . It is a halogen benzoic acid .

Molecular Structure Analysis

The molecular formula for “3-Bromo-4-chloro-2-fluorobenzoic acid” is C7H4BrFO2 . The average mass is 219.008 Da and the monoisotopic mass is 217.937866 Da .

Physical And Chemical Properties Analysis

“3-Bromo-4-chloro-2-fluorobenzoic acid” is classified as harmful in contact with skin (H312), harmful if inhaled (H332), may cause respiratory irritation (H335), harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) .

科学研究应用

区域选择性邻位锂化

Mongin 和 Schlosser (1996) 的研究讨论了带有氯或溴作为额外取代基的氟代芳烃的区域选择性邻位锂化,重点介绍了 3-溴-4-氯-2-氟苯甲酸在通过选择性锂化过程创建复杂有机分子中的应用 Mongin, Schlosser, 1996。

除草剂化合物的合成

刘长春 (2006) 用 3-氯-4-氟苯甲酸合成了 3-氯-4-氟苯甲酰硫脲,证明了其在创建具有良好活性的除草剂化合物方面的潜力。这项研究例证了该化合物在农业化学中的作用 刘长春, 2006。

钴催化羰基化的化学选择性

Boyarskiy 等人。(2010) 探讨了多取代溴代、氟代和氯代、氟代苯的钴催化甲氧基羰基化,提供了对卤代芳香化合物化学选择性羰基化的见解。这项研究强调了 3-溴-4-氯-2-氟苯甲酸在合成氟化苯甲酸(药物和农用化学品中的关键成分)中的用途 Boyarskiy 等人, 2010。

环境降解研究

卤代芳香化合物的降解途径,包括与 3-溴-4-氯-2-氟苯甲酸相关的途径,已在环境背景下得到研究。例如,脱氮杆菌 NTB-1 利用和降解各种卤代苯甲酸盐的能力,突出了生物过程在自然界中分解此类化合物中所扮演的角色 van den Tweel 等人, 1987。

材料科学中的合成和应用

Monteiro 等人讨论的具有卤代苯甲酸酯配体的镧系元素配合物的合成和表征。(2015) 证明了卤代苯甲酸在改性这些配合物的发光和结构性质中的作用。此类研究对于开发具有特定光学性质的材料至关重要 Monteiro 等人, 2015。

安全和危害

Precautions for handling “3-Bromo-4-chloro-2-fluorobenzoic acid” include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, washing all exposed external body areas thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, protective clothing, eye protection, and face protection .

作用机制

Target of Action

Benzoic acid derivatives, such as 3-bromo-4-chloro-2-fluorobenzoic acid, are often used in the synthesis of biologically active compounds

Mode of Action

It is known that benzylic halides typically react via an sn2 pathway The compound may interact with its targets through similar mechanisms, leading to changes in the target’s function

Biochemical Pathways

Benzoic acid derivatives are often involved in various biochemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . The compound could potentially affect these pathways, leading to downstream effects. More research is needed to identify the exact biochemical pathways influenced by 3-Bromo-4-chloro-2-fluorobenzoic acid.

Pharmacokinetics

The compound’s lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability

Action Environment

The action, efficacy, and stability of 3-Bromo-4-chloro-2-fluorobenzoic acid can be influenced by various environmental factors. For instance, the compound should be used only outdoors or in a well-ventilated area to avoid respiratory irritation Additionally, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals

属性

IUPAC Name |

3-bromo-4-chloro-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOISHYRKYHKDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-chloro-2-fluorobenzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2611681.png)

![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2611686.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2611688.png)

![3-((3-chlorophenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2611689.png)

![4-(4-Methoxyphenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2611692.png)

![8-Bromo-6-(difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2611694.png)

![1-(4-methoxyphenyl)-3-[4-(1H-1,2,4-triazol-1-yl)anilino]-1-propanone](/img/structure/B2611695.png)

![3-benzyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2611697.png)